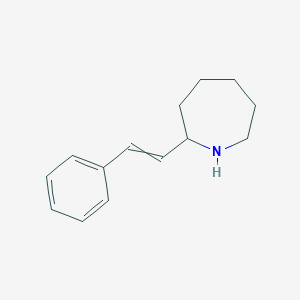
2-(2-phenylethenyl)azepane
Descripción general
Descripción
2-(2-Phenylethenyl)azepane is a seven-membered nitrogen-containing heterocyclic compound with the molecular formula C14H19N and a molecular weight of 201.31 g/mol . This compound is characterized by the presence of a phenylethenyl group attached to the azepane ring, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-phenylethenyl)azepane typically involves the reaction of azepane with styrene under specific conditions. One common method includes the use of a palladium-catalyzed Heck reaction, where azepane is reacted with styrene in the presence of a palladium catalyst, base, and solvent at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale Heck reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Phenylethenyl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst to form saturated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated azepane derivatives.
Substitution: Various substituted azepane derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
2-(2-Phenylethenyl)azepane has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-(2-phenylethenyl)azepane involves its interaction with specific molecular targets and pathways. The phenylethenyl group can interact with various enzymes and receptors, modulating their activity. The azepane ring may also contribute to the compound’s binding affinity and specificity towards its targets . Detailed studies on the exact molecular targets and pathways are ongoing, with a focus on understanding its potential therapeutic effects .
Comparación Con Compuestos Similares
Azepane: A seven-membered nitrogen-containing ring without the phenylethenyl group.
Oxepane: A seven-membered ring containing an oxygen atom instead of nitrogen.
Silepane: A seven-membered ring containing a silicon atom.
Phosphepane: A seven-membered ring containing a phosphorus atom.
Comparison: 2-(2-Phenylethenyl)azepane is unique due to the presence of the phenylethenyl group, which imparts distinct chemical reactivity and potential biological activity compared to other azepane derivatives. The phenylethenyl group enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications .
Propiedades
IUPAC Name |
2-(2-phenylethenyl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-3-7-13(8-4-1)10-11-14-9-5-2-6-12-15-14/h1,3-4,7-8,10-11,14-15H,2,5-6,9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEGHBUXYDGKJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


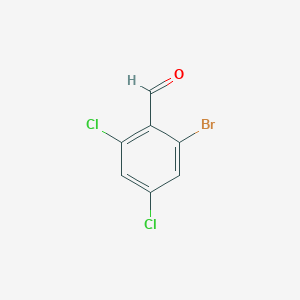

![tert-Butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1383134.png)
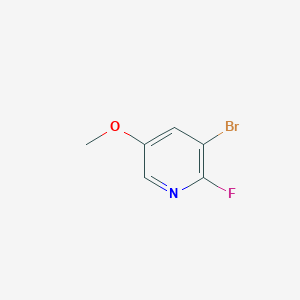
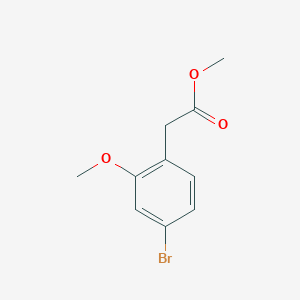
![{3-Aminobicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B1383137.png)
![4-(2-(((6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)thio)thiazol-4-yl)-1-methylpyridin-1-ium chloride hydrochloride](/img/structure/B1383138.png)
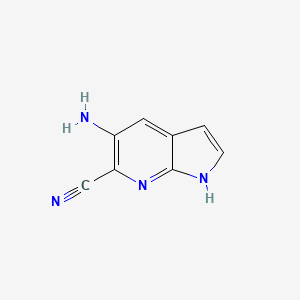
![tert-Butyl 3-(iodomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1383142.png)
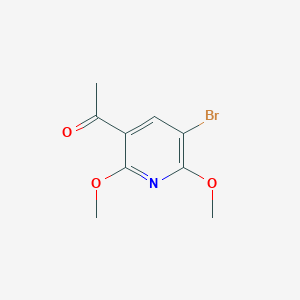
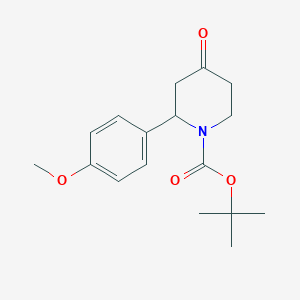
![6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1383146.png)

![Ethyl 5-aminoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1383153.png)
